molecular formula C29H34O16 B1249156 Ombuoside

Ombuoside

Cat. No.: B1249156
M. Wt: 638.6 g/mol
InChI Key: VVSFMIXQNYRGMG-BDAFLREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ombuoside is a flavonol glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its antimicrobial and antioxidant properties, making it a subject of interest in various scientific fields .

Preparation Methods

Ombuoside can be extracted from Gynostemma pentaphyllum using several methods. One efficient method involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC). The extraction conditions, including microwave power, irradiation time, solid-to-liquid ratio, and extraction times, are optimized to yield high-purity this compound . Another method involves the hydrolysis of this compound glucoside using hydrochloric acid .

Chemical Reactions Analysis

Ombuoside undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include ethyl acetate and hydrochloric acid. The major products formed from these reactions include quercetin, ombuin, and kaempferide . This compound also exhibits strong free radical scavenging activities, indicating its potential in antioxidant applications .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1

InChI Key

VVSFMIXQNYRGMG-BDAFLREQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Synonyms

ombuoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombuoside
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Ombuoside
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Ombuoside
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Ombuoside
Reactant of Route 5
Ombuoside
Reactant of Route 6
Ombuoside

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